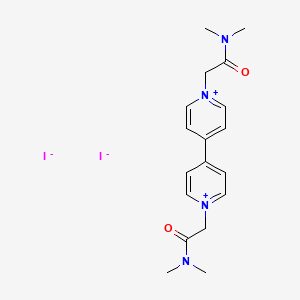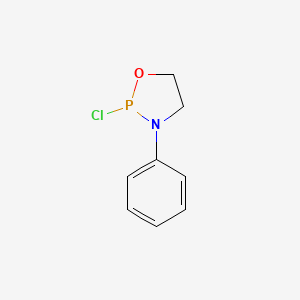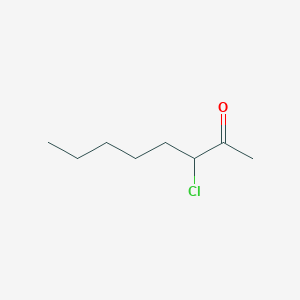
2-Octanone, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanone, 3-chloro- is an organic compound with the molecular formula C8H15ClO. It is a derivative of 2-octanone, where a chlorine atom is substituted at the third carbon position. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octanone, 3-chloro- can be synthesized through several methods. One common approach involves the chlorination of 2-octanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the third carbon position.
Industrial Production Methods
In industrial settings, the production of 2-octanone, 3-chloro- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Octanone, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 2-octanone, 3-chloro- to alcohols or other reduced forms.
Substitution: The chlorine atom in 2-octanone, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Octanone, 3-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octanone, 3-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
2-Octanone, 3-chloro- can be compared with other similar compounds such as:
2-Octanone: The parent compound without the chlorine substitution.
3-Octanone: A structural isomer with the ketone group at the third carbon position.
2-Octanone, 4-chloro-: A similar compound with the chlorine atom at the fourth carbon position.
Uniqueness
The presence of the chlorine atom at the third carbon position in 2-Octanone, 3-chloro- imparts unique chemical properties, such as increased reactivity and specific interactions with other molecules. This makes it distinct from its analogs and useful in various specialized applications.
Propiedades
Número CAS |
24251-77-2 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
3-chlorooctan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
Clave InChI |
HHRBJTYBMWBVFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


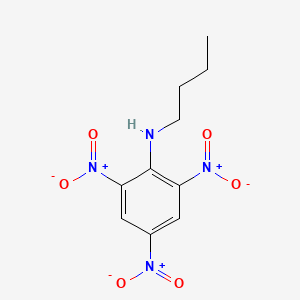

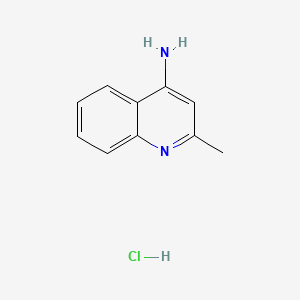
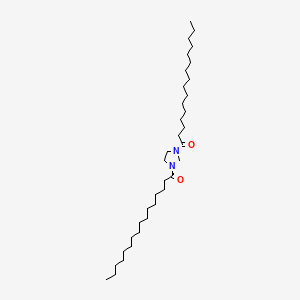
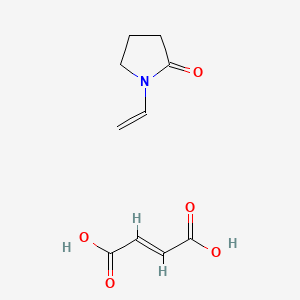

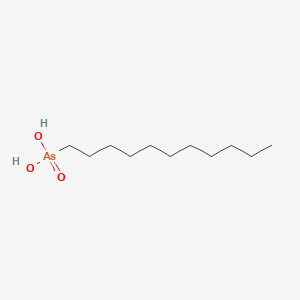



![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

